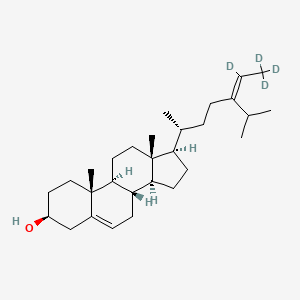
delta5-Avenasterol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta5-Avenasterol-d4 is a plant sterol, primarily found in vegetable oils such as corn oil, peanut oil, and sunflower oil . It is known for its unique saturated cyclopropane ring in its chemical structure . This compound is widely used in cosmetic and pharmaceutical preparations due to its beneficial properties .
Preparation Methods
Chemical Reactions Analysis
Delta5-Avenasterol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Delta5-Avenasterol-d4 has numerous scientific research applications. In chemistry, it is used as a reference compound for the analysis of sterols . In biology, it is studied for its role in preventing the decomposition of oat oil during frying . In medicine, it is investigated for its potential anti-inflammatory and antioxidant properties . Additionally, it is used in the cosmetic industry for its beneficial effects on skin health .
Mechanism of Action
The mechanism of action of Delta5-Avenasterol-d4 involves its interaction with various molecular targets and pathways . It is known to exert its effects by modulating the activity of enzymes involved in lipid metabolism . This modulation leads to the prevention of lipid oxidation and the maintenance of cell membrane integrity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D |
InChI Key |
OSELKOCHBMDKEJ-YCDPVGMMSA-N |
Isomeric SMILES |
[2H]/C(=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C)/C([2H])([2H])[2H] |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


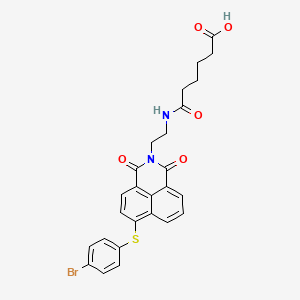
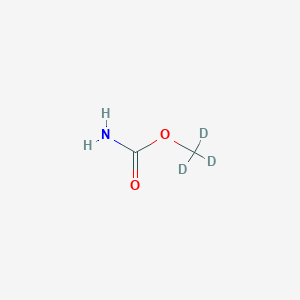
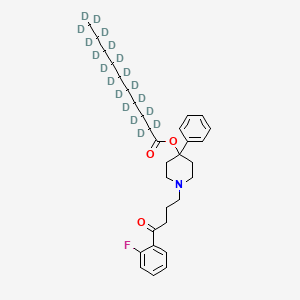
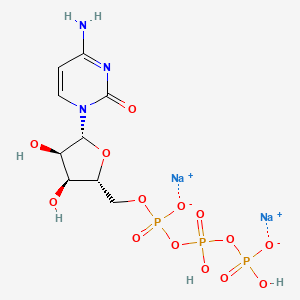
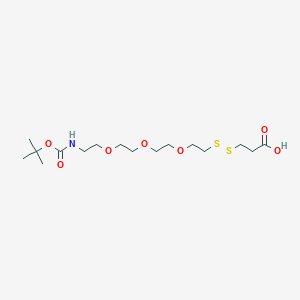
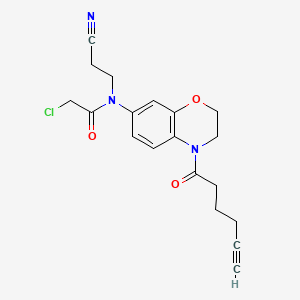
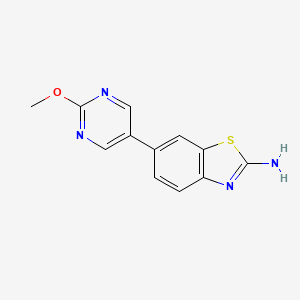
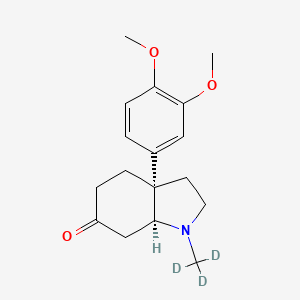
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
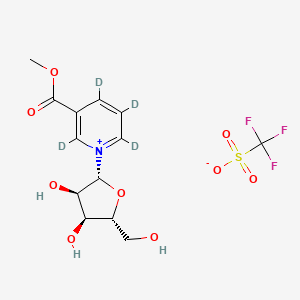
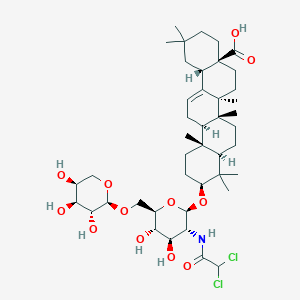
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
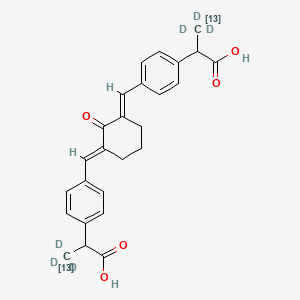
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
